9-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one
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Overview
Description
9-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one is a heterocyclic compound that belongs to the dibenzo[b,f][1,4]oxazepine family This compound is characterized by its unique structure, which includes a fused tricyclic system with an oxygen and nitrogen atom in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one can be achieved through several methods. One common approach involves the base-promoted synthesis starting from commercially available 2-fluorobenzonitriles, 2-aminophenols, and 2-aminoethanol . The reaction typically requires potassium phosphate (K3PO4) or potassium carbonate (K2CO3) as the promoter and can be performed on a large scale .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the base-promoted synthesis method suggests that it could be adapted for industrial use with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
9-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various electrophiles and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted derivatives with various functional groups.
Scientific Research Applications
9-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 9-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f][1,4]oxazepin-11(10H)-one: Lacks the hydroxyl group at the 9-position.
Dibenzo[b,f][1,4]thiazepin-11(10H)-one: Contains a sulfur atom instead of an oxygen atom in the ring.
Quinazolinimines: Similar tricyclic structure but with different heteroatoms and functional groups.
Uniqueness
9-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one is unique due to the presence of the hydroxyl group at the 9-position, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
4-hydroxy-5H-benzo[b][1,4]benzoxazepin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-9-5-3-7-11-12(9)14-13(16)8-4-1-2-6-10(8)17-11/h1-7,15H,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJGQDLAWVOTOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC3=C(C=CC=C3O2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90484491 |
Source
|
Record name | 9-Hydroxydibenzo[b,f][1,4]oxazepin-11(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90484491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60287-13-0 |
Source
|
Record name | 9-Hydroxydibenzo[b,f][1,4]oxazepin-11(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90484491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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